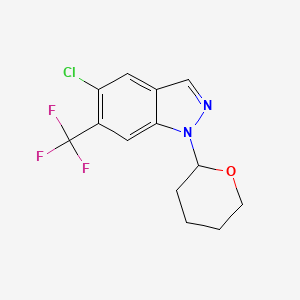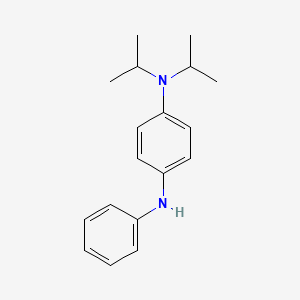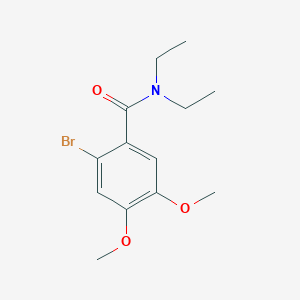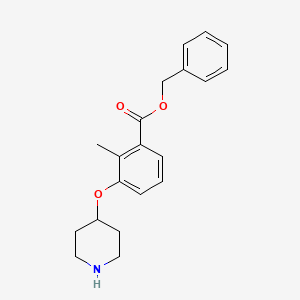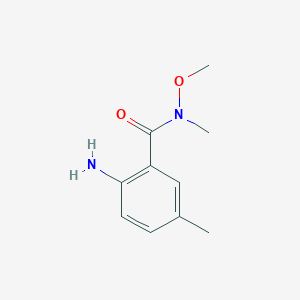
Ethyl 3-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenylpentanoate is an organic compound belonging to the ester family. It is characterized by its pleasant, fruity aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C13H18O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield 3-phenylpentanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-phenylpentanoic acid.
Reduction: 3-phenylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its pleasant aroma and stability
Mecanismo De Acción
The mechanism of action of ethyl 3-phenylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects through interactions with cellular receptors and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-phenylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While all these compounds share the ester functional group, they differ in their molecular structures and properties:
Ethyl Acetate: Known for its use as a solvent in various industrial applications.
Ethyl Propionate: Commonly used in the flavor and fragrance industry for its fruity aroma.
Ethyl Benzoate: Used in perfumery and as a solvent for resins and oils
This compound stands out due to its unique structure, which includes a phenyl group attached to the pentanoate chain. This structural feature contributes to its distinct aroma and reactivity, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
ethyl 3-phenylpentanoate |
InChI |
InChI=1S/C13H18O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
FLTSWHBPHUGGDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)OCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



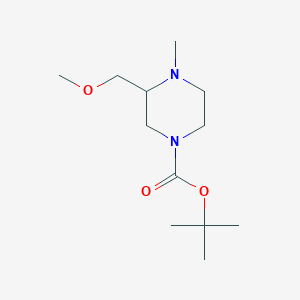
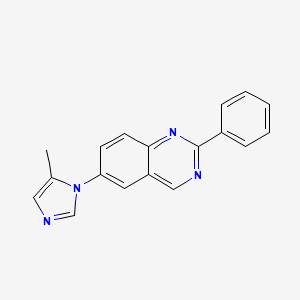
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)


![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

